

physical and chemical properties of 3-Butoxycyclohex-2-en-1-one

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Compound of Interest

Compound Name: **3-Butoxycyclohex-2-en-1-one**

Cat. No.: **B091916**

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An In-depth Technical Guide to 3-Butoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxycyclohex-2-en-1-one is a cyclic enone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a conjugated enone system and an enol ether, imparts unique reactivity that makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological activities of **3-Butoxycyclohex-2-en-1-one**, aimed at professionals in research and drug development.

Chemical and Physical Properties

While extensive experimental data for **3-Butoxycyclohex-2-en-1-one** is not readily available in the public domain, its fundamental properties can be summarized and predicted based on its structure and data from similar compounds. The compound is known to be a clear yellow to brown liquid and is soluble in organic solvents.

| Property | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₀ H ₁₆ O ₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| CAS Number | 16493-04-2 | [1] |
| Appearance | Clear yellow to brown liquid | |
| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | Predicted: ~0.98 g/cm ³ | |
| Solubility | Soluble in organic solvents | |

Spectroscopic Data (Predicted)

Detailed experimental spectra for **3-Butoxycyclohex-2-en-1-one** are not widely published. The following table summarizes the expected spectral characteristics based on the analysis of its functional groups and data from analogous structures.

| Technique | Predicted Spectral Features |
|---------------------|---|
| ¹ H NMR | δ ~5.3-5.5 ppm (s, 1H, vinylic H), ~3.8-4.0 ppm (t, 2H, -O-CH ₂ -), ~2.3-2.5 ppm (m, 4H, allylic and α -keto CH ₂), ~1.6-1.8 ppm (m, 2H, -CH ₂ -), ~1.4-1.6 ppm (m, 2H, -CH ₂ -), ~0.9-1.0 ppm (t, 3H, -CH ₃) |
| ¹³ C NMR | δ ~200 ppm (C=O), ~175 ppm (C-O), ~105 ppm (C=C-O), δ ~68 ppm (-O-CH ₂ -), δ ~35-40 ppm (allylic and α -keto CH ₂), δ ~30 ppm (-CH ₂ -), δ ~19 ppm (-CH ₂ -), δ ~14 ppm (-CH ₃) |
| IR Spectroscopy | ~1650-1680 cm ⁻¹ (C=O stretch, conjugated ketone), ~1600-1620 cm ⁻¹ (C=C stretch), ~1200-1250 cm ⁻¹ (C-O stretch, enol ether) |
| Mass Spectrometry | Molecular ion (M ⁺) at m/z = 168. Other fragments may include loss of the butoxy group or cleavage of the cyclohexene ring. |

Synthesis

A general and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones involves the reaction of 1,3-cyclohexanedione with the corresponding alcohol in the presence of a catalyst.

Experimental Protocol: Synthesis of 3-Alkoxycyclohex-2-en-1-ones

This protocol is a general procedure and can be adapted for the synthesis of **3-Butoxycyclohex-2-en-1-one** using n-butanol.

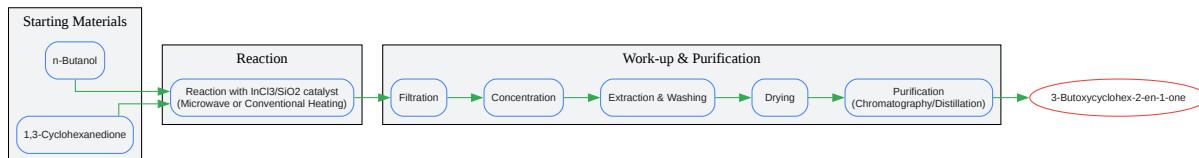
Materials:

- 1,3-Cyclohexanedione
- n-Butanol
- Indium(III) chloride (InCl₃)

- Silica gel
- Microwave reactor or conventional heating setup
- Standard laboratory glassware
- Solvents for extraction and purification (e.g., ethyl acetate, brine)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Catalyst Preparation: Prepare a solid support by impregnating silica gel with indium(III) chloride.
- Reaction Setup: In a suitable reaction vessel, combine 1,3-cyclohexanedione and an excess of n-butanol with the $\text{InCl}_3/\text{SiO}_2$ catalyst.
- Reaction Conditions: The reaction mixture can be heated under microwave irradiation for a short period (e.g., 3-5 minutes) or refluxed using conventional heating until the reaction is complete (monitored by TLC).
- Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product is dissolved in an organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated, and the final product can be further purified by column chromatography or distillation to yield **3-butoxycyclohex-2-en-1-one**.



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General synthesis workflow for **3-Butoxycyclohex-2-en-1-one**.

Reactivity

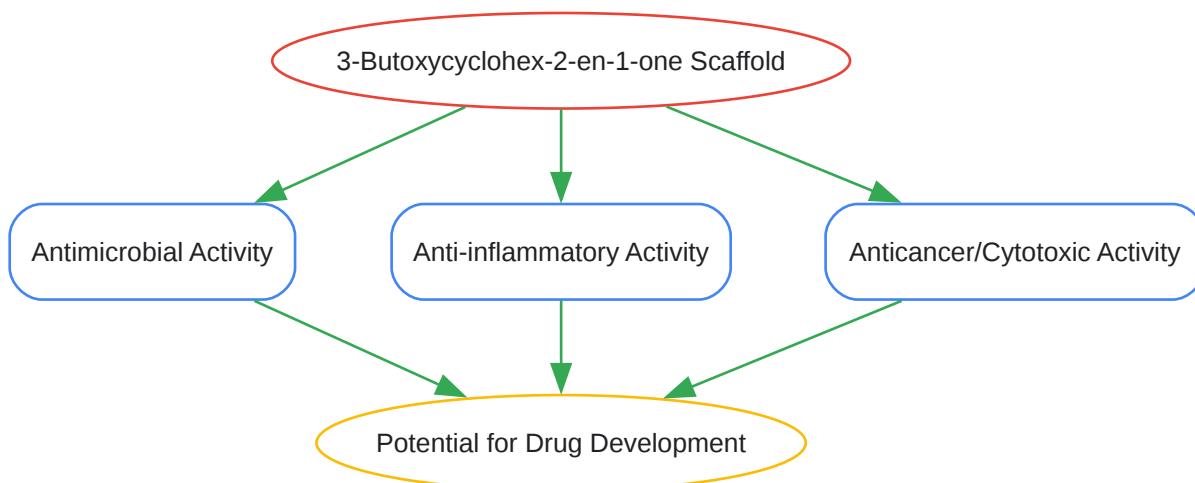
The reactivity of **3-Butoxycyclohex-2-en-1-one** is governed by the interplay of the enone and enol ether functionalities.

- Electrophilic Attack: The double bond of the enol ether is electron-rich, making it susceptible to attack by electrophiles. This can lead to addition or substitution reactions at the α -carbon.
- Nucleophilic Attack: The carbonyl group and the β -carbon of the enone system are electrophilic and can be attacked by nucleophiles. Nucleophilic addition to the carbonyl carbon or conjugate addition to the β -carbon are common reactions for cyclohexenones.
- Diels-Alder Reactions: The conjugated enone system can participate as a dienophile in Diels-Alder reactions.

Potential Biological Activities

While no specific biological activities have been reported for **3-Butoxycyclohex-2-en-1-one**, the broader class of cyclohexenone derivatives is known to exhibit a range of pharmacological properties. This suggests that **3-Butoxycyclohex-2-en-1-one** could be a valuable scaffold for the development of new therapeutic agents.

- **Antimicrobial Activity:** Some oxygenated cyclohexenone derivatives have demonstrated inhibitory activity against bacteria such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*, as well as the fungus *Candida albicans*[2].
- **Anti-inflammatory Activity:** Cyclohexenone derivatives have been investigated for their anti-inflammatory properties.
- **Cytotoxic and Anticancer Activity:** The cyclohexenone moiety is present in several natural products with known antitumor activities. Synthetic cyclohexenone derivatives are also being explored for their potential as anticancer agents.



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Potential biological activities of the **3-Butoxycyclohex-2-en-1-one** scaffold.

Conclusion

3-Butoxycyclohex-2-en-1-one is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from its structural features and comparison with related compounds. The synthetic route is accessible, and the presence of multiple reactive sites makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. Further investigation into its biological properties is warranted to explore its potential as a lead compound in drug discovery programs.

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References

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- 2. Three oxygenated cyclohexenone derivatives produced by an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
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